ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
Description
Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic compound featuring a tetrazole core substituted with a 4-ethoxyphenyl group, a methylureido linker, and a propanoate ester. The tetrazole ring, a nitrogen-rich heterocycle, is known for its bioisosteric properties, often mimicking carboxylic acid groups in drug design . The ethyl propanoate ester may serve as a prodrug moiety, influencing bioavailability through hydrolysis in vivo.
Properties
IUPAC Name |
ethyl 3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c1-3-25-13-7-5-12(6-8-13)22-14(19-20-21-22)11-18-16(24)17-10-9-15(23)26-4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEZLFOSLDPZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Urea Formation: The urea moiety is introduced by reacting an isocyanate with an amine.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo various chemical reactions:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to the class of tetrazole derivatives, which have gained attention for their diverse pharmacological properties. The general structure includes a tetrazole ring, which is known for its ability to interact with biological targets. The synthesis typically involves multi-step reactions, often starting from simple precursors that are modified to introduce the tetrazole moiety and the ethyl ester functionality.
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the tetrazole ring exhibit significant activity against various bacterial strains. For instance, a series of tetrazole compounds demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli . Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate may similarly display antimicrobial properties due to its structural features.
Anti-inflammatory Effects
Several studies have reported that tetrazole derivatives possess anti-inflammatory properties. For example, certain synthesized tetrazoles were shown to inhibit inflammation in rodent models, suggesting potential applications in treating inflammatory diseases . The specific compound may contribute to this activity through modulation of inflammatory pathways.
Analgesic Properties
The analgesic potential of tetrazole derivatives has also been explored. Compounds similar to this compound have been tested for pain relief efficacy in various animal models . This aspect could lead to the development of new analgesics based on this compound's structure.
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various tetrazole derivatives, this compound was evaluated alongside other compounds for its activity against common pathogens. Results indicated a notable zone of inhibition, suggesting that this compound could be a candidate for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity Assessment
A comparative study involving multiple tetrazole derivatives highlighted the anti-inflammatory effects of this compound. The compound was administered in a carrageenan-induced paw edema model, showing significant reduction in swelling compared to control groups, thus supporting its potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
Candesartan Cilexetil Related Compound B (USP reference): This compound contains a biphenyl-tetrazole core, a hallmark of angiotensin II receptor blockers (ARBs). Unlike the target compound, it incorporates a benzimidazole carboxylate and a cyclohexyloxycarbonyloxyethyl ester. The tetrazole’s role here is to mimic the carboxylate group of endogenous angiotensin II, enabling competitive receptor binding. The target compound’s ureido linker and ethoxyphenyl group may offer distinct binding interactions compared to the biphenyl system in ARBs .
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole: This tetrazole derivative features a sulfonyl group and fluorophenethyl chain, enhancing electrophilicity and metabolic stability. The target compound’s methylureido-propanoate architecture prioritizes hydrogen bonding and prodrug activation over sulfonyl-based reactivity .
Ureido-Containing Derivatives
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) :
MK13 shares a urea linkage but replaces the tetrazole with a pyrazole ring. Urea derivatives are pivotal in kinase inhibition due to their dual hydrogen-bonding capacity. The target compound’s tetrazole may confer superior binding affinity in certain targets (e.g., metalloenzymes) compared to pyrazole-based ureas .
Ethoxyphenyl-Substituted Compounds
Etofenprox (Insecticide): Etofenprox contains a 4-ethoxyphenyl group linked to a propoxy-methylphenoxybenzene scaffold. While both compounds share ethoxyphenyl hydrophobicity, the target compound’s tetrazole and urea functionalities suggest therapeutic rather than pesticidal applications. Etofenprox’s ether linkages contrast with the hydrogen-bond-rich ureido group, highlighting divergent design objectives .
Table 1: Comparative Analysis of Key Features
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s ester group likely improves lipophilicity over carboxylic acid analogues (e.g., tetrazole-based ARBs), enhancing intestinal absorption. In contrast, MK13’s dimethoxyphenyl group may reduce aqueous solubility .
- Metabolic Stability : The ethoxyphenyl group in the target compound and etofenprox may slow oxidative metabolism compared to unsubstituted phenyl rings .
- Bioactivation: The propanoate ester could undergo hepatic hydrolysis to a carboxylic acid, analogous to prodrug strategies seen in candesartan cilexetil .
Biological Activity
Ethyl 3-(3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrazole ring and subsequent modifications to introduce the ethyl and ureido groups. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, often utilizing microwave-assisted techniques for enhanced efficiency .
Anticancer Properties
One of the most significant areas of research regarding this compound is its anticancer activity. Studies have shown that tetrazole derivatives can act as microtubule destabilizers, which are crucial for cancer cell proliferation . For instance, a related tetrazole compound demonstrated potent inhibitory effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), by disrupting tubulin polymerization . this compound is hypothesized to exhibit similar mechanisms due to its structural similarities.
Antioxidant Activity
Research indicates that tetrazole derivatives possess notable antioxidant properties. In vitro assays have demonstrated their ability to scavenge free radicals effectively, which is essential for mitigating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders . The antioxidant activity was assessed using the DPPH assay, where compounds showed significant scavenging effects at low concentrations.
Neuroprotective Effects
The neuroprotective potential of tetrazole derivatives is also under investigation. Some studies suggest that these compounds may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission . The specific activity of this compound in this context remains to be fully explored but is a promising avenue for future research.
Case Study 1: Antitumor Efficacy
A study conducted on a series of tetrazole derivatives, including similar compounds to this compound, demonstrated significant antitumor efficacy against several cancer types. The compounds were evaluated for their ability to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Case Study 2: Antioxidant Properties
Another study highlighted the antioxidant capabilities of tetrazole derivatives using various assays such as DPPH and ABTS. The results indicated that certain derivatives had IC50 values comparable to established antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress-related damage .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
